N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE

Physicochemical profiling Drug-likeness Lead optimization

N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide (CAS 853744-75-9) is a dual-sulfonamide small molecule (C20H20N2O5S2, MW 432.5 g/mol) that embeds both a naphthalene-1-sulfonamide and a morpholine-4-sulfonyl pharmacophore within a single scaffold. The naphthalene-1-sulfonamide chemotype has been established as a privileged structure for targeting fatty acid binding protein 4 (FABP4) and the chemokine receptor CCR8 , while the morpholine-sulfonyl substituent introduces additional hydrogen-bond acceptor capacity and modulates physicochemical properties relevant to solubility and target engagement.

Molecular Formula C20H20N2O5S2
Molecular Weight 432.51
CAS No. 853744-75-9
Cat. No. B2770457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE
CAS853744-75-9
Molecular FormulaC20H20N2O5S2
Molecular Weight432.51
Structural Identifiers
SMILESC1COCCN1S(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H20N2O5S2/c23-28(24,20-7-3-5-16-4-1-2-6-19(16)20)21-17-8-10-18(11-9-17)29(25,26)22-12-14-27-15-13-22/h1-11,21H,12-15H2
InChIKeyWRXGGDKWCUKPCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide (CAS 853744-75-9): Structural and Pharmacophoric Profile for Research Procurement


N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide (CAS 853744-75-9) is a dual-sulfonamide small molecule (C20H20N2O5S2, MW 432.5 g/mol) that embeds both a naphthalene-1-sulfonamide and a morpholine-4-sulfonyl pharmacophore within a single scaffold [1]. The naphthalene-1-sulfonamide chemotype has been established as a privileged structure for targeting fatty acid binding protein 4 (FABP4) [2] and the chemokine receptor CCR8 [3], while the morpholine-sulfonyl substituent introduces additional hydrogen-bond acceptor capacity and modulates physicochemical properties relevant to solubility and target engagement.

Why Generic Naphthalene-Sulfonamide Substitution Fails: Structural Differentiation of N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide (CAS 853744-75-9)


Within the naphthalene-1-sulfonamide class, biological activity is exquisitely sensitive to the nature and position of the N-aryl substituent. The lead FABP4 inhibitor series demonstrated that even minor modifications to the sulfonamide-linked aryl group produce >30-fold shifts in IC50 values [1]. Similarly, CCR8 antagonist SAR reveals that the sulfonamide nitrogen substituent directly governs binding pocket complementarity and functional antagonism [2]. CAS 853744-75-9 is distinguished from simpler naphthalene-1-sulfonamide analogs by its para-morpholine-4-sulfonylphenyl group, which simultaneously contributes a dual hydrogen-bond-acceptor morpholine oxygen, a tertiary sulfonamide linkage, and a predicted XLogP3 of 2.5 [3]. These features cannot be replicated by generic naphthalene-1-sulfonamide or N-phenyl-naphthalene-1-sulfonamide surrogates, making direct functional substitution unreliable without confirmatory head-to-head assay data.

Quantitative Differentiation Evidence for N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide (CAS 853744-75-9) vs. Structural Analogs


Computed Physicochemical Profile: Lipophilicity and Hydrogen-Bond Capacity vs. N-Phenyl-Naphthalene-1-Sulfonamide

CAS 853744-75-9 exhibits a computed XLogP3 of 2.5, a topological polar surface area (TPSA) of 110 Ų, 7 hydrogen-bond acceptors, and 1 hydrogen-bond donor [1]. In comparison, the minimal analog naphthalene-1-sulfonamide (CAS 606-25-7, C10H9NO2S) has an XLogP3 of 1.2, TPSA of 68.5 Ų, 3 H-bond acceptors, and 2 H-bond donors [2]. The target compound thus provides a 1.3-unit increase in calculated lipophilicity and a ~1.6-fold larger polar surface area, while reducing H-bond donor count by one. These differences directly impact membrane permeability prediction and solubility classification, meaning the two compounds occupy distinct chemical property space and are not interchangeable in permeability-limited or solubility-sensitive assays.

Physicochemical profiling Drug-likeness Lead optimization

CCR8 Antagonist Class Potency: Naphthalene-1-Sulfonamide Series Benchmarking for Immuno-Oncology Target Engagement

The naphthalene-sulfonamide chemotype—the core scaffold of CAS 853744-75-9—has been validated as a CCR8 antagonist scaffold with nanomolar binding affinity. In the foundational SAR study by Jenkins et al. (2007), multiple naphthalene-1-sulfonamide derivatives demonstrated Ki values below 100 nM against human CCR8 in FMAT competition binding assays [1]. More recently, Verhaegen et al. (2024) reported novel naphthalene-sulfonamide isosteres with IC50 values in the nanomolar range in both CCL1 competition binding and CCR8 calcium mobilization assays [2]. While direct assay data for CAS 853744-75-9 against CCR8 are not yet publicly reported, the compound's naphthalene-1-sulfonamide core and morpholine-sulfonyl substitution pattern map onto the established CCR8 pharmacophore, which requires a sulfonamide-linked aromatic or heteroaromatic moiety for high-affinity binding.

CCR8 antagonism Immuno-oncology Chemokine receptor

FABP4 Inhibition Class Potency: Naphthalene-1-Sulfonamide as a Privileged Scaffold for Metabolic and Inflammatory Target Engagement

The naphthalene-1-sulfonamide scaffold has been optimized to yield potent and selective FABP4 inhibitors. Gao et al. (2018) reported structure-based discovery yielding compounds with IC50 values in the sub-micromolar to low-micromolar range, with the most potent analog achieving an IC50 of 2.41 μM against FABP4 [1]. The critical binding interactions involve the sulfonamide group coordinating the interior cavity and the naphthalene ring occupying the fatty acid binding portal. CAS 853744-75-9 retains this naphthalene-1-sulfonamide core while the morpholine-4-sulfonylphenyl substituent introduces additional polarity at the solvent-exposed region, a position that the SAR study identified as tolerant of diverse substituents and capable of modulating isoform selectivity between FABP4 and FABP5 [1].

FABP4 inhibition Metabolic disease Atherosclerosis

Morpholine-Sulfonyl Substitution: Solubility-Modulating Capacity Relative to Unsubstituted Phenyl Analogs

The morpholine ring is a well-established solubilizing moiety in medicinal chemistry. Replacing a phenyl ring with a morpholine-4-sulfonyl-phenyl group introduces an additional tertiary amine (pKa ~7–8 for protonated morpholine) and a sulfonyl oxygen, enhancing aqueous solubility at physiologically relevant pH. The computed TPSA increase from 68.5 Ų (naphthalene-1-sulfonamide) to 110 Ų (target compound) [1] and the presence of 7 hydrogen-bond acceptors predict improved aqueous solubility relative to simpler N-phenyl-naphthalene-1-sulfonamide analogs. In class-level comparisons, morpholine-containing sulfonamide derivatives have been specifically designed to improve solubility and reduce lipophilic ligand efficiency burden in Nav1.7 inhibitor programs [2], demonstrating that the morpholine-sulfonyl group is a deliberate solubility engineering tool, not merely a synthetic handle.

Aqueous solubility Morpholine solubilizing group Lead optimization

Rotatable Bond Count and Conformational Flexibility: Differentiating CAS 853744-75-9 from Rigid Polycyclic Sulfonamide Scaffolds

CAS 853744-75-9 contains 5 rotatable bonds [1], conferred by the sulfonamide linkages connecting the naphthalene ring to the central phenyl spacer and the morpholine-sulfonyl group. This contrasts with rigid, fused polycyclic sulfonamide scaffolds (e.g., anthracene- or acridine-sulfonamides) that possess 0–2 rotatable bonds and may suffer from lower conformational adaptability during target binding. In the context of CCR8 antagonist design, the naphthalene-sulfonamide series was intentionally selected over more rigid chemotypes to achieve favorable entropic contributions to binding while preserving synthetic tractability [2]. The 5 rotatable bonds of the target compound place it in an intermediate flexibility regime—more adaptable than completely rigid scaffolds yet less entropically penalized than highly flexible linear sulfonamides.

Conformational analysis Ligand efficiency Scaffold diversity

Total Heavy Atom Count and Molecular Complexity: Differentiating the Morpholine-Sulfonylphenyl Analog from Lower-Molecular-Weight Naphthalene-Sulfonamide Screening Deck Members

With 29 heavy atoms and a molecular weight of 432.5 g/mol [1], CAS 853744-75-9 occupies a higher molecular complexity space than the typical fragment-like or lead-like naphthalene-sulfonamide library members (e.g., naphthalene-1-sulfonamide, MW 207.2, 14 heavy atoms). The compound's complexity value computed by Cactvs is 745 [1], reflecting the topological intricacy introduced by the dual-sulfonamide architecture and the morpholine heterocycle. In the naphthalene-sulfonamide CCR8 antagonist series, the most potent compounds generally possessed molecular weights in the 400–550 Da range with complexity values exceeding 600, consistent with the requirements for achieving high-affinity binding to the CCR8 transmembrane pocket [2]. This positions CAS 853744-75-9 in the 'lead-like' to 'drug-like' complexity band, distinguishing it from fragment-like naphthalene-sulfonamides intended for low-affinity primary screening.

Molecular complexity Screening library design Chemical diversity

Recommended Research and Industrial Application Scenarios for N-[4-(Morpholine-4-sulfonyl)phenyl]naphthalene-1-sulfonamide (CAS 853744-75-9)


Primary Screening in CCR8 Antagonist Programs for Immuno-Oncology Lead Discovery

Procure CAS 853744-75-9 as a structurally differentiated naphthalene-sulfonamide scaffold for CCR8 competition binding assays. The validated class-level nanomolar potency of naphthalene-1-sulfonamide CCR8 antagonists [1][2] supports the inclusion of this morpholine-sulfonylphenyl variant in primary screening cascades, where its distinct substitution pattern may yield novel SAR vectors and intellectual property opportunities in the increasingly competitive CCR8 immuno-oncology target space.

FABP4/FABP5 Isoform Selectivity Profiling in Metabolic Disease Research

Deploy CAS 853744-75-9 in FABP4/FABP5 dual-inhibitor screening panels. The naphthalene-1-sulfonamide scaffold is a validated FABP4 inhibitory chemotype with demonstrated capacity for isoform selectivity modulation through substituent variation at the solvent-exposed region [1]. The morpholine-4-sulfonylphenyl group provides a distinct polarity signature at this critical selectivity-determining position, enabling exploration of FABP4 vs. FABP5 selectivity landscapes for atherosclerosis and diabetes indications.

Aqueous Solubility Optimization Studies for Sulfonamide-Containing Screening Libraries

Incorporate CAS 853744-75-9 into solubility optimization campaigns as a reference compound representing the morpholine-sulfonyl solubilization strategy. The computed TPSA of 110 Ų and 7 hydrogen-bond acceptors [1] predict significantly enhanced aqueous solubility compared to unsubstituted N-phenyl-naphthalene-sulfonamide analogs. The morpholine-sulfonyl motif has been deliberately employed in Nav1.7 inhibitor programs to mitigate lipophilicity-driven liabilities [2], making this compound a useful benchmarking tool for solubility-by-design approaches in sulfonamide lead optimization.

Chemical Diversity Expansion for Lead-Like Screening Deck Procurement

Add CAS 853744-75-9 to commercial screening decks as a representative of the dual-sulfonamide, morpholine-containing naphthalene chemotype occupying the lead-like molecular complexity space (MW ~430, 29 heavy atoms, complexity 745) [1]. This compound fills a complexity gap between fragment-like naphthalene-sulfonamides (MW ~200) and drug-like CCR8 antagonists (MW 450–550) [2], diversifying the sulfonamide chemical space available for high-throughput screening and phenotypic assay deployment.

Quote Request

Request a Quote for N-[4-(MORPHOLINE-4-SULFONYL)PHENYL]NAPHTHALENE-1-SULFONAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.